Gaboxadol monohydrate

Description

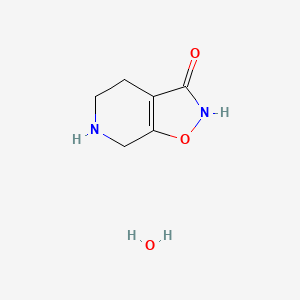

Structure

3D Structure of Parent

Properties

CAS No. |

815574-58-4 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrate |

InChI |

InChI=1S/C6H8N2O2.H2O/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H2 |

InChI Key |

UDHPXYNRXFPDOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C(=O)NO2.O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of Gaboxadol

Established Synthetic Pathways of Gaboxadol

The synthesis of Gaboxadol (also referred to as THIP) was first reported by the Danish chemist Povl Krogsgaard-Larsen in 1977. Since then, various synthetic routes have been established, often involving multi-step sequences to construct the characteristic bicyclic ring system.

One common approach begins with the ethanolysis of 1-benzylpyrrolidin-2-one, which yields ethyl 4-(benzylamino)butyrate. Subsequent alkylation with ethyl bromoacetate affords a tertiary amine, which upon cyclization, debenzylation, and reaction with methyl chloroformate, leads to a key dicarboxylate intermediate. This intermediate is then subjected to a series of reactions including ketalization, treatment with hydroxylamine to form a carbohydroxamic acid, and finally, cyclization and decarboxylation to yield Gaboxadol.

Another established pathway involves the deprotection of ethyl 1-benzyl-2-oxopiperidine-3-carboxylate, followed by condensation with methyl chloroformate. The resulting compound undergoes ketalization, reaction with hydroxylamine, and subsequent cyclization and decarboxylation to afford Gaboxadol. These pathways, while effective, often require multiple steps and careful control of reaction conditions to achieve the desired product.

A summary of a representative synthetic pathway is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1-benzylpyrrolidin-2-one | 1. HCl, Ethanol 2. Ethyl bromoacetate | 1-benzyl-3-hydroxy-1,2,5,6-tetrahydropyridine-4-carboxylic acid ethyl ester |

| 2 | Intermediate from Step 1 | H₂, Pd/C | Debenzylated tetrahydropyridine (B1245486) derivative |

| 3 | Intermediate from Step 2 | Methyl chloroformate, K₂CO₃ | Tetrahydropyridine-1,4-dicarboxylate derivative |

| 4 | Intermediate from Step 3 | Ethylene glycol, TsOH | Cyclic ketal |

| 5 | Intermediate from Step 4 | Hydroxylamine, NaOMe or KOH | Carbohydroxamic acid |

| 6 | Intermediate from Step 5 | H₂SO₄, hot conc. HCl, or HClO₄ | 3-hydroxy-4,5,6,7-tetrahydropyrido[4,3-d]oxazole-6-carboxylic acid methyl ester |

| 7 | Intermediate from Step 6 | HBr, glacial acetic acid, then triethylamine | Gaboxadol |

Investigation of Structurally Related Analogs

The exploration of Gaboxadol's structure-activity relationships has led to the synthesis of a wide array of structurally related analogues. These modifications aim to probe the binding site of the GABA-A receptor and to develop compounds with altered potency, selectivity, and functional activity.

Synthesis of 4-PIOL Derivatives and Isoxazolol Analogs

A significant focus of analog development has been on derivatives of 5-(4-piperidyl)-3-isoxazolol (4-PIOL), a non-annulated analogue of Gaboxadol. The synthesis of these derivatives often involves the construction of the isoxazolol ring followed by its attachment to a piperidine or modified piperidine moiety.

The synthesis of 4-PIOL and its derivatives has been a key area of research to explore the GABA-A receptor pharmacology. These compounds serve as valuable tools to understand the structural requirements for agonism, partial agonism, and antagonism at the receptor. For instance, the synthesis of 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives has led to the discovery of potent GABA-A antagonists. These syntheses typically involve multi-step sequences to introduce various substituents onto the isoxazolol and piperidine rings, allowing for a systematic investigation of structure-activity relationships.

The general synthetic strategy for some 4-PIOL derivatives involves the reaction of a suitably substituted piperidine precursor with a building block that forms the isoxazolol ring. Modifications to both the piperidine and isoxazolol moieties have been explored to modulate the pharmacological profile.

Exploration of Other Heterocyclic Structures

The principle of bioisosteric replacement has been applied to the Gaboxadol scaffold to explore the impact of replacing the isoxazole (B147169) ring with other heterocyclic systems. This approach aims to identify novel chemotypes with similar or improved pharmacological properties.

For example, the oxygen atom in the isoxazole ring has been replaced with sulfur to yield isothiazole analogues. The synthesis of 5-(4-piperidyl)isothiazol-3-ol, the thio-analogue of 4-PIOL, has been reported and its pharmacological properties evaluated. Such bioisosteric replacements can influence factors like pKa, hydrogen bonding capacity, and metabolic stability, thereby altering the compound's interaction with the receptor.

Furthermore, other heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have been used to replace the 3-isoxazolol moiety of 4-PIOL. The synthesis of these analogues typically involves the preparation of a piperidine-4-carboxylic acid derivative which is then converted to the desired heterocyclic ring through a series of chemical transformations. These studies have demonstrated that it is possible to create GABA-A receptor modulators with varying degrees of efficacy and subtype selectivity by modifying the heterocyclic core.

Deuterated Gaboxadol Analogs for Pharmacological Investigation

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a valuable tool in medicinal chemistry to modulate the pharmacokinetic properties of drugs. This approach has been applied to Gaboxadol to investigate its metabolic fate and to potentially enhance its therapeutic profile.

Synthesis of Site-Specific Deuterated Gaboxadol (e.g., d2, d5, d6)

The synthesis of site-specifically deuterated Gaboxadol analogues requires specialized synthetic methods to introduce deuterium at precise locations within the molecule. A patent has described the synthesis of ring-deuterated Gaboxadol, including a d6-Gaboxadol analogue. The general strategy involves the use of deuterated reagents and intermediates in the established synthetic pathways of Gaboxadol.

For instance, the synthesis of d6-Gaboxadol can be achieved by utilizing deuterated starting materials or by performing hydrogen-deuterium exchange reactions on key intermediates under specific conditions. While the patent literature provides a schema for the synthesis of d6-Gaboxadol, the detailed synthesis of d2 and d5 analogues would follow similar principles of incorporating deuterium at specific steps of the synthesis. Site-specific deuteration often requires careful planning of the synthetic route to avoid unwanted deuterium scrambling.

Rationale for Deuteration in Preclinical Pharmacodynamics

The primary rationale for deuterating drugs is to alter their metabolic profile by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are often involved in drug metabolism.

By selectively placing deuterium at metabolically vulnerable positions in the Gaboxadol molecule, it is possible to slow down its rate of metabolism. This can lead to several potential pharmacodynamic advantages in preclinical studies:

Reduced Formation of Metabolites: Deuteration can decrease the formation of potentially active or toxic metabolites, leading to a cleaner pharmacological profile.

Improved Bioavailability: By reducing first-pass metabolism in the liver, deuteration can potentially increase the oral bioavailability of a drug.

Preclinical studies with deuterated Gaboxadol aim to evaluate these potential benefits. For example, a patent for deuterated Gaboxadol suggests that it may elicit a higher response in the brain compared to its non-deuterated counterpart. The improved pharmacokinetic properties of deuterated Gaboxadol could translate to enhanced efficacy or a more favorable dosing regimen in a therapeutic setting. The use of deuterated compounds allows for a more detailed investigation of the pharmacodynamic effects of the parent drug by providing a more stable and sustained exposure in preclinical models. researchgate.netdntb.gov.uanih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

Direct Agonism at Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Gaboxadol, also known as THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), functions as a direct agonist at the gamma-aminobutyric acid type A (GABAA) receptor. taylorandfrancis.com Unlike allosteric modulators such as benzodiazepines, which enhance the effect of the endogenous ligand GABA, gaboxadol binds directly to the GABA recognition site—also referred to as the orthosteric or active site—to activate the receptor. wikipedia.orgnih.gov This binding site is located at the interface between the β and α subunits of the heteropentameric GABAA receptor complex. nih.govnih.govyoutube.com

Upon binding, gaboxadol mimics the action of GABA, inducing a conformational change in the receptor that opens its integral chloride ion channel. wikipedia.orgnih.gov The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. youtube.com This increase in chloride conductance is the fundamental mechanism through which gaboxadol exerts its inhibitory effects on the central nervous system. nih.govyoutube.com Gaboxadol is considered a "superagonistic" GABA mimetic in some contexts, capable of producing a maximal response greater than GABA itself at certain receptor subunit combinations. nih.govnih.gov

GABAA Receptor Subunit Selectivity and Ligand Binding

The pharmacological effects of gaboxadol are defined by its selective affinity for different subtypes of the GABAA receptor, which are determined by their specific subunit composition.

Studies have demonstrated that the presence of the δ-subunit dramatically increases the receptor's sensitivity to gaboxadol. nih.gov Recombinant α4β3δ and α6β3δ receptors are activated by nanomolar concentrations of gaboxadol, exhibiting a sensitivity that is nearly 1,000-fold higher than receptors composed of only α and β subunits. nih.gov This high potency at δ-containing receptors is a defining characteristic of gaboxadol's action. nih.govnih.gov The effects of gaboxadol are significantly diminished in knockout mice lacking the δ-subunit, confirming that these receptors are the primary targets for its pharmacological activity in vivo. nih.govjneurosci.orgnih.gov

Gaboxadol exhibits varying degrees of potency and efficacy across different GABAA receptor subunit assemblies. It acts with high potency and efficacy at extrasynaptic receptors, particularly those containing α4 or α6 subunits in combination with the δ subunit. nih.govnih.gov

α4β3δ and α6β3δ Receptors: At these extrasynaptic receptor subtypes, gaboxadol acts as a potent partial agonist. nih.gov Recombinant α4β3δ and α6β3δ receptors show exceptionally high sensitivity, with EC₅₀ values in the nanomolar range (30–50 nM). nih.gov Furthermore, at α4β3δ receptors, gaboxadol can act as a "superagonist," eliciting a maximal current response that is significantly greater (205 ± 8%) than that produced by GABA itself. nih.gov

α1β3γ2 and α4β3γ Receptors: In contrast, receptors containing the gamma (γ) subunit, which are typically located at synapses and mediate phasic inhibition, show significantly lower sensitivity to gaboxadol. nih.gov For instance, the EC₅₀ value for gaboxadol at human α1β2γ2S receptors was found to be 154 µM. diva-portal.org At α4β3γ2 receptors, gaboxadol's efficacy is comparable to that of GABA (95 ± 8%), unlike its superagonistic effect at δ-containing counterparts. nih.gov

| GABAA Receptor Subunit Combination | Receptor Location | Gaboxadol Efficacy (Relative to GABA) | Gaboxadol Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| α4β3δ | Extrasynaptic | ~205% | 30-50 nM | nih.govnih.gov |

| α6β3δ | Extrasynaptic | High | 30-50 nM | nih.gov |

| α4β3γ2 | Synaptic/Extrasynaptic | ~95% | Micromolar (µM) Range | nih.gov |

| α1β2γ2S | Synaptic | - | 154 µM | diva-portal.org |

While gaboxadol is predominantly an agonist, its interaction with all GABAA receptor subtypes is not uniform. Research has indicated that gaboxadol may exhibit antagonistic properties at GABAA receptors composed of ρ1 (rho1) subunits. These receptors, sometimes referred to as GABAC receptors, are insensitive to typical GABAA modulators like benzodiazepines and barbiturates. Gaboxadol's potential to act as an antagonist at these specific receptor subtypes highlights the complexity of its pharmacological profile and its differential effects based on subunit composition. nih.gov

Gaboxadol binds to the orthosteric GABA binding sites located at the interface between the β and α subunits in the extracellular domain of the GABAA receptor. nih.govyoutube.comnih.gov There are two such binding sites per receptor pentamer. nih.gov The principal face (+) of the binding site is formed by loops A, B, and C on the β subunit, while the complementary face (−) is composed of loops D, E, and F on the α subunit, creating a "β+/α−" interface. nih.govsemanticscholar.org The specific amino acid residues within these loops interact with the gaboxadol molecule, determining its binding affinity and orientation. The precise fit and interaction within this pocket are crucial for receptor activation. nih.gov

The type of alpha (α) subunit present in the GABAA receptor complex is a critical determinant of gaboxadol's functional selectivity. Gaboxadol demonstrates a clear preference for receptors containing α4 and α6 subunits over those with α1, α2, α3, or α5 subunits. researchgate.net

α4 and α6 Subunits: These subunits are characteristic components of extrasynaptic receptors, often co-assembling with the δ subunit. imrpress.comnih.gov The presence of α4 or α6 subunits confers high affinity for gaboxadol. nih.gov Studies using α4 subunit knockout mice have shown a lack of response to gaboxadol, confirming that its sedative and ataxic effects are mediated through α4-containing receptors. nih.gov

α1, α2, α3, α5 Subunits: Receptors containing these more ubiquitously expressed alpha subunits, typically found in synaptic receptors alongside a γ2 subunit, are less sensitive to gaboxadol. nih.govdiva-portal.org This functional selectivity for α4/α6-containing receptors underlies gaboxadol's distinct pharmacological profile compared to non-selective GABAA agonists or positive allosteric modulators like benzodiazepines. nih.gov

Downstream Signaling Pathways and Intracellular Effects

The primary and most direct intracellular effect of Gaboxadol's action is the modulation of ion flow across the neuronal membrane. Upon binding to and activating extrasynaptic GABAA receptors, Gaboxadol causes the integral chloride (Cl⁻) ion channel to open. taylorandfrancis.com Due to the typically higher concentration of Cl⁻ ions outside the neuron compared to inside, this channel opening leads to an influx of negatively charged chloride ions into the cell. taylorandfrancis.combenzoinfo.com

This influx of Cl⁻ has a significant impact on the neuron's electrical state. It causes the cell's membrane potential to become more negative, a state known as hyperpolarization. This hyperpolarized state moves the membrane potential further away from the threshold required to fire an action potential. Consequently, the neuron becomes less excitable and is less likely to respond to excitatory stimuli. benzoinfo.com The sustained nature of the tonic current generated by Gaboxadol-sensitive extrasynaptic receptors leads to a stable and continuous reduction in neuronal excitability. This persistent hyperpolarization, which acts as a "gain control" for the neuron, is the principal downstream effect of Gaboxadol's engagement with its receptor targets. nih.gov

Preclinical Pharmacological Studies and Biological System Interactions

Pharmacokinetic Profiles in Animal Models

The study of pharmacokinetics—how a biological system absorbs, distributes, metabolizes, and excretes a drug—is critical. In animal models, Gaboxadol has demonstrated rapid absorption and high bioavailability, with its transport mechanism being a key area of investigation.

Research indicates that the intestinal absorption of Gaboxadol is not a simple passive diffusion process but is mediated by a specific transporter system. Studies in both rats and dogs suggest that Gaboxadol's absorption occurs via the proton-coupled amino acid transporter, PAT1 (also known as SLC36A1) nih.govresearchgate.net. This transporter is expressed along the gastrointestinal tract, with maximal expression in the small intestine, which aligns with the observed absorption patterns of the compound researchgate.net.

The absorption of Gaboxadol is also region-dependent. Studies in rats have shown a high absorption fraction (81.3%–91.3%) when administered into the stomach, duodenum, and jejunum. In stark contrast, absorption from the colon was minimal, at only 4.2% researchgate.net. This highlights the critical role of the upper small intestine, where PAT1 is highly expressed, in the systemic uptake of Gaboxadol.

Following absorption, Gaboxadol is distributed and subsequently eliminated from the body. Preclinical studies using radiolabelled Gaboxadol have shown nearly complete absorption (84–93%) after oral administration in rats and mice nih.gov. Once absorbed, the compound undergoes minimal metabolism. The primary route of excretion is through the urine, with the majority of the compound being eliminated unchanged nih.gov. A minor fraction of Gaboxadol is metabolized into a glucuronic acid conjugate. The extent of this conjugation varies between species, accounting for 2–7% of the excreted compound in rats and mice nih.gov.

In beagle dogs, Gaboxadol exhibits rapid absorption with a time to maximum concentration (Tmax) of approximately 0.46 hours and a high absolute bioavailability of 85.3% following oral administration nih.gov. This rapid and extensive absorption, coupled with minimal metabolism, indicates efficient systemic delivery of the active compound nih.gov.

| Parameter | Value | Description |

|---|---|---|

| Tmax (Time to Maximum Concentration) | ~0.46 hours | Indicates rapid absorption from the gastrointestinal tract. |

| Fa (Absolute Bioavailability) | 85.3% | Represents the high fraction of the oral dose that reaches systemic circulation. |

| Primary Excretion Route | Urine | Gaboxadol is mainly cleared from the body by the kidneys. |

| Metabolism | Minimal | Excreted largely as the parent compound, with a minor fraction as a glucuronide conjugate. |

Neurophysiological Effects in Animal Models

Gaboxadol exerts its effects by interacting with the central nervous system, specifically by acting as a direct agonist at extrasynaptic GABA-A receptors, with a preference for those containing the delta (δ) subunit nih.govmdpi.com. These receptors are distinct from the synaptic GABA-A receptors targeted by benzodiazepines and play a crucial role in mediating tonic inhibition, a persistent form of inhibitory signaling in the brain mdpi.comfrontiersin.org.

The spinal dorsal horn is a key site for the integration of sensory information, including pain signals. The excitability of neurons in this region is tightly controlled by a balance of excitatory and inhibitory neurotransmission, with GABA being the primary inhibitory neurotransmitter nih.gov. A reduction in GABAergic inhibitory tone can lead to neuronal hyperexcitability, a state associated with chronic pain nih.gov.

Gaboxadol significantly influences brain-wide electrical activity, as measured by electroencephalography (EEG). In animal models, including rats and mice, Gaboxadol has been shown to enhance low-frequency EEG delta activity (0.75-4 Hz), particularly during non-REM (NREM) sleep nih.govfrontiersin.org. This effect is indicative of an increase in deep, restorative sleep.

The mechanism underlying this change in brain oscillation is linked to Gaboxadol's action on specific GABA-A receptor subtypes that are highly expressed in the thalamus mdpi.com. The thalamus is a critical hub in the corticothalamic pathways that regulate neuronal oscillations related to sleep and wakefulness mdpi.com. By acting as a "gain control" in these circuits, Gaboxadol modulates the firing patterns of thalamic neurons, which in turn influences the synchronous activity of the cortex, leading to the observed increase in EEG delta power mdpi.com. In mouse models, the EEG effects of Gaboxadol were absent in mice lacking the δ-subunit of the GABA-A receptor, confirming that its in-vivo action is preferentially mediated by these specific extrasynaptic receptors nih.gov.

In studies on neocortical slices from mice, Gaboxadol induced a strong tonic GABA-A-mediated current, further demonstrating its ability to enhance persistent inhibitory signaling in cortical circuits frontiersin.org.

Behavioral Pharmacology in Animal Models

The neurophysiological effects of Gaboxadol translate into distinct behavioral outcomes in animal models. These studies are crucial for predicting potential therapeutic effects in humans.

In a mouse model of Fragile X Syndrome (Fmr1 KO2 mice), a condition characterized by hyperactivity, anxiety, aggression, and repetitive behaviors, Gaboxadol demonstrated a remarkable ability to normalize these deficits researchgate.netnih.govnih.gov. A low dose of the compound was sufficient to reverse hyperactivity, anxiety-like behaviors, irritability, aggression, and repetitive actions, bringing the behavior of the model mice back to the levels of their wild-type counterparts researchgate.netnih.gov.

Furthermore, Gaboxadol has shown anxiolytic effects in other mouse models, such as in stress-induced hyperthermia and the novelty-suppressed feeding assay frontiersin.org. Unlike many compounds that act on the GABA system, such as benzodiazepines, Gaboxadol does not appear to have rewarding properties. Behavioral studies in both mice and baboons found no evidence of reinforcement. In fact, at higher doses, it was shown to induce a persistent aversion in mice, suggesting a low potential for misuse.

| Behavioral Domain | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Anxiety | Mice (Stress-induced hyperthermia, Novelty-suppressed feeding) | Marked dose-dependent anxiolytic effect. | frontiersin.org |

| Hyperactivity | Mice (Fmr1 KO2 model of Fragile X) | Normalized locomotor activity to wild-type levels. | researchgate.netnih.gov |

| Irritability & Aggression | Mice (Fmr1 KO2 model of Fragile X) | Reversed increased tail rattling, biting, and mounting behaviors. | researchgate.net |

| Repetitive Behaviors | Mice (Fmr1 KO2 model of Fragile X) | Normalized circling and self-grooming behaviors. | researchgate.net |

| Reward/Reinforcement | Mice and Baboons (Self-administration, Conditioned place preference) | No evidence of reinforcement; induced aversion at higher doses. |

Studies on Sleep Architecture and Regulation

Gaboxadol's primary pharmacological interest has been its effect on sleep, particularly its ability to promote non-REM (NREM) sleep. In preclinical studies using rat models, administration of gaboxadol was found to significantly promote NREM sleep. nih.gov This was accompanied by an elevation in delta activity, a key characteristic of deep, restorative sleep, within the NREM sleep periods. nih.govnih.gov Researchers observed that gaboxadol increased both the rate of rise and the maximum level of delta activity during NREM sleep episodes. nih.gov

These effects on sleep architecture are notably different from those induced by benzodiazepine-agonistic modulators of GABA-A receptors, suggesting a distinct mechanism of action. nih.gov Further studies in rats have shown that gaboxadol can alter the temporal distribution of sleep and wakefulness. researchgate.net For instance, microinjections of gaboxadol into the rostral pontine reticular formation in rats led to an increase in wakefulness and a decrease in both NREM and REM sleep, highlighting the complex, region-specific effects of this compound on sleep-wake regulation. researchgate.net

In a model of transient insomnia in rats, gaboxadol demonstrated efficacy in improving traditional hypnotic measures and enhancing slow-wave activity. nih.gov This suggests that its sleep-promoting effects may be more pronounced under conditions of compromised sleep quality. nih.govrug.nl

Investigation of Antinociceptive Actions

Preclinical investigations have explored the potential antinociceptive (pain-relieving) properties of gaboxadol. As a GABA-A receptor agonist, gaboxadol is part of a class of compounds known to be involved in antinociceptive processes. nih.gov Studies have shown that GABAergic agents can produce antinociception directly. nih.gov Specifically, GABA-A agonists like muscimol and gaboxadol (referred to as THIP in some studies) have been found to act at supraspinal sites to produce antinociceptive effects. nih.gov

The mechanisms underlying these effects are complex and appear to involve interactions with various neurotransmitter systems. For example, supraspinal mechanisms of GABAergic antinociception may include the inhibition of ascending noradrenergic and dopaminergic pathways, alongside the activation of descending noradrenergic pathways. nih.gov

Comparative Behavioral Studies with Other GABAA Agonists/Modulators

Drug discrimination paradigms have been employed to compare the subjective effects of gaboxadol with other GABA-A receptor agonists and modulators. These studies are crucial for understanding the in vivo pharmacological similarities and differences between compounds.

In rat drug discrimination studies, gaboxadol was established as a discriminative stimulus. nih.govnih.gov When tested for generalization, gaboxadol did not generalize to the hypnotic drug zolpidem, nor to other sleep-enhancing drugs like zopiclone, S-zopiclone, and indiplon. nih.gov Conversely, zolpidem and the other tested hypnotics generalized to each other, suggesting they share a common discriminative stimulus, likely mediated by their efficacy at GABA-A receptors containing α1 subunits. nih.gov The distinct discriminative stimulus of gaboxadol suggests a different in vivo pharmacological profile. nih.gov

Further studies compared the discriminative stimulus effects of gaboxadol with modulators acting on GABA-A receptors containing α4-δ subunits. nih.gov While gaboxadol is a selective agonist at these receptor subtypes, the results of these comparative studies provide a more nuanced understanding of its behavioral effects relative to other GABAergic compounds. nih.gov Despite inducing changes in the ventral tegmental area dopamine neurons, a key area in reward pathways, gaboxadol was not found to be rewarding in mice or baboons, distinguishing it from benzodiazepines. jneurosci.org

Neuroprotective Properties in In Vitro Systems

The potential neuroprotective effects of gaboxadol have been investigated in in vitro models, particularly focusing on hippocampal neuroprotection. The hippocampus is a brain region highly vulnerable to hypoxic and excitotoxic damage. While direct studies on gaboxadol's neuroprotective effects in hippocampal slices are not extensively detailed in the provided search results, the broader context of GABAergic modulation in neuroprotection is relevant.

For instance, studies on other GABAergic agents like propofol have demonstrated neuroprotective effects in hippocampal slice models of hypoxia. nih.gov Propofol treatment was shown to attenuate edema of pyramidal neurons in the CA1 region and reduce apoptosis. nih.gov It also decreased the release of excitatory amino acid neurotransmitters while increasing the release of GABA. nih.gov These findings with other GABAergic modulators suggest a potential avenue for gaboxadol's neuroprotective actions, which warrants further specific investigation. The general principle is that enhancing GABAergic inhibition can counteract the excessive neuronal excitation that contributes to cell death in various neurological insults.

Interactions with Other Pharmacological Agents in Preclinical Settings

The pharmacological effects of gaboxadol can be modulated by co-administration with other agents that interact with the GABA-A receptor complex. One such agent is AA29504, a positive allosteric modulator (PAM) of δ-subunit-containing GABA-A receptors.

Preclinical studies have shown that AA29504 can enhance the effects of gaboxadol. nih.gov In rat cortical brain slices and mouse dentate gyrus granule cells, AA29504 was found to enhance both the phasic and tonic currents induced by gaboxadol (THIP). nih.gov This potentiation of gaboxadol's effects is consistent with AA29504's action as a PAM at the same receptor subtypes where gaboxadol acts as an agonist. nih.gov

Radioligand binding assays further elucidated the interaction between AA29504 and GABA-A receptor agonists. The inclusion of AA29504 produced a leftward shift in the displacement curves of a radiolabeled ligand by both GABA and gaboxadol, indicating an increased affinity of the agonists for the receptor in the presence of the modulator. nih.gov These findings demonstrate a synergistic interaction between gaboxadol and positive allosteric modulators like AA29504 at the molecular level, which could have implications for their combined pharmacological effects. nih.gov

Advanced Research Methodologies for Gaboxadol Investigations

Electrophysiological Techniques

Electrophysiological methods are crucial for examining the functional consequences of Gaboxadol's interaction with GABAA receptors on neuronal activity.

Patch-clamp electrophysiology is a powerful technique used to study the properties of ion channels in isolated cells. In the context of Gaboxadol research, this method is frequently employed with heterologously expressed GABAA receptors in cell lines such as Human Embryonic Kidney (HEK293) cells. nih.gov This approach allows for the investigation of Gaboxadol's effects on specific GABAA receptor subtypes by expressing desired combinations of α, β, and γ or δ subunits. nih.gov

Researchers can transiently transfect these cells with the cDNAs for the receptor subunits of interest. nih.gov Whole-cell patch-clamp recordings are then used to measure the ion currents that flow through the GABAA receptor channels in response to the application of Gaboxadol. This allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy.

Studies have shown that the δ subunit's incorporation into GABAA receptors dramatically increases their sensitivity to Gaboxadol. nih.gov For instance, recombinant α4β3δ and α6β3δ receptors exhibit a nearly 1,000-fold higher sensitivity to Gaboxadol compared to receptors composed of only α4/6 and β3 subunits. nih.gov

| GABAA Receptor Subtype | Reported Gaboxadol (THIP) Sensitivity | Reference |

|---|---|---|

| α4β3δ | EC50 of 30-50 nM | nih.gov |

| α6β3δ | EC50 of 30-50 nM | nih.gov |

| α4/6β3 | Micromolar affinities | nih.gov |

To understand the effects of Gaboxadol within a more physiologically relevant context, researchers utilize in vitro brain slice recordings. This technique involves preserving thin slices of brain tissue, such as the prefrontal cortex or the dentate gyrus of the hippocampus, in an artificial cerebrospinal fluid. nih.govnih.gov This keeps the local neuronal circuits intact, allowing for the study of synaptic and tonic inhibition.

Electrophysiological recordings from neurons within these slices can be performed to assess how Gaboxadol modulates neuronal excitability. For example, studies have demonstrated that Gaboxadol enhances tonic inhibition in dentate gyrus granule cells and thalamic relay neurons. nih.gov This is evidenced by an increase in the holding current in voltage-clamp recordings, a current that is sensitive to GABAA receptor antagonists like picrotoxin. nih.gov

Mice lacking the α4 subunit of the GABAA receptor show a significant reduction in this tonic inhibition, and are behaviorally insensitive to the effects of Gaboxadol, highlighting the importance of this subunit in mediating its actions in these brain regions. nih.gov

Electroencephalography (EEG) and magnetoencephalography (MEG) are non-invasive techniques used to measure the brain's electrical and magnetic activity, respectively. In animal models, these methods provide valuable insights into the network-level effects of Gaboxadol.

EEG studies in mice have shown that Gaboxadol induces significant changes in the waking and non-rapid eye movement (NREM) sleep EEG spectra. nih.gov Specifically, it causes a substantial and lasting increase in EEG power in the lower frequency bands (below 6 Hz), particularly in the frontal cortex. nih.gov These effects are absent in mice lacking the δ-subunit of the GABAA receptor, confirming that Gaboxadol's in vivo EEG effects are primarily mediated by δ-subunit-containing receptors. nih.govsurrey.ac.uk

MEG studies, while more commonly conducted in humans, have provided a distinct spectral signature for Gaboxadol compared to other GABAergic agents like zolpidem. nih.govresearchgate.net Gaboxadol produces a significant increase in power across all frequencies up to the beta range. nih.govresearchgate.net This is in contrast to zolpidem, which primarily increases beta frequency power. nih.govresearchgate.net This difference in MEG profiles reflects the distinct mechanisms of action, with Gaboxadol enhancing tonic inhibition via extrasynaptic receptors. nih.govresearchgate.net

| Technique | Animal Model | Key Findings with Gaboxadol | Reference |

|---|---|---|---|

| EEG | Wild-type mice | Massive increase in EEG power below 6 Hz in waking and NREM sleep. | nih.gov |

| EEG | δ-subunit knockout mice | No significant effect on vigilance states or sleep latencies; only minor changes in NREM sleep EEG. | nih.gov |

| MEG | (Human studies informing animal model understanding) | Significant increase in power at all frequencies up to the beta range. | nih.govresearchgate.net |

Molecular Binding and Functional Assays

To characterize the direct interaction of Gaboxadol with its molecular target, researchers employ a variety of binding and functional assays.

Radioligand binding assays are a fundamental tool for studying the affinity of a compound for its receptor. In the investigation of Gaboxadol, these assays often use radiolabeled molecules that bind to the same site on the GABAA receptor. A commonly used radioligand is [3H]muscimol, a potent GABAA receptor agonist. researchmap.jpbohrium.com

These experiments typically involve incubating cell membranes containing GABAA receptors with [3H]muscimol and varying concentrations of a competing, non-radiolabeled compound like Gaboxadol. By measuring the displacement of [3H]muscimol, the binding affinity (often expressed as the inhibition constant, Ki) of Gaboxadol for the GABAA receptor can be determined.

Studies have shown that the binding of [3H]muscimol can be biphasic, suggesting the presence of high-affinity and low-affinity binding sites on GABAA receptors. nih.gov The modulation of [3H]muscimol binding by various compounds has provided significant insights into the allosteric regulation of the GABAA receptor. researchmap.jpbohrium.com

Cell-based functional assays provide a means to assess the downstream consequences of Gaboxadol binding to GABAA receptors in a cellular environment. These assays are often designed for higher throughput than traditional electrophysiology.

One common approach involves using cell lines that have been engineered to express specific GABAA receptor subtypes. researchgate.net The function of these receptors can be monitored using fluorescence-based techniques. For example, the activation of GABAA receptors by Gaboxadol leads to an influx of chloride ions, which can alter the membrane potential. This change in membrane potential can be detected by voltage-sensitive dyes, providing a measurable signal that correlates with receptor activation. researchgate.net

These assays are valuable for screening compounds and for characterizing the functional profiles of different GABAA receptor modulators. They allow for the determination of a compound's efficacy and potency in a cellular context, bridging the gap between molecular binding and physiological response. pelagobio.com

Pharmacokinetic and Absorption Studies

Advanced research methodologies are crucial for elucidating the pharmacokinetic profile and absorption mechanisms of Gaboxadol. These studies utilize a combination of in vitro and in vivo models to understand how the compound is transported, distributed, and eliminated.

In Vitro Cell Culture Models (e.g., Caco-2 cell monolayers)

The Caco-2 cell monolayer, a model of the human intestinal epithelium, has been instrumental in investigating the intestinal absorption of Gaboxadol. Research indicates that Gaboxadol is a substrate for the human proton-coupled amino acid transporter, hPAT1 (SLC36A1). nih.govnih.gov This transporter plays a significant role in the intestinal absorption of the compound.

Studies using Caco-2 cell monolayers have demonstrated that the transepithelial transport of Gaboxadol is polarized, occurring in the apical to basolateral direction. This transport is dependent on both the pH of the apical buffer solution and the concentration of Gaboxadol. nih.govnih.gov The apparent permeability (Papp) of Gaboxadol was found to decrease as its concentration increased, a characteristic consistent with carrier-mediated transport. nih.gov It is estimated that the hPAT1-mediated pathway accounts for approximately 80% of the total transepithelial transport of Gaboxadol. nih.gov

Further investigations have quantified the interaction of Gaboxadol with the hPAT1 transporter. In Caco-2 cells, Gaboxadol inhibited the uptake of L-[3H]proline, a known hPAT1 substrate, with an inhibition constant (Ki) of 6.6 mmol·L−1. nih.govnih.gov This affinity is comparable to other GABA analogues. The known PAT1 inhibitor, L-tryptophan, also demonstrated the ability to inhibit this transport, further confirming the involvement of this pathway. nih.govnih.gov

Table 1: In Vitro Permeability and Transporter Affinity of Gaboxadol in Caco-2 Cell Monolayers

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Apparent Permeability (Papp) (apical to basolateral) | 0.34 mmol·L−1 Gaboxadol | 8.1 × 10−6 cm·s−1 | nih.gov |

| 3.5 mmol·L−1 Gaboxadol | 6.1 × 10−6 cm·s−1 | nih.gov | |

| 7.0 mmol·L−1 Gaboxadol | 5.6 × 10−6 cm·s−1 | nih.gov | |

| Inhibitor Affinity (Ki) for hPAT1 | Inhibition of L-[3H]proline uptake | 6.6 mmol·L−1 | nih.govnih.gov |

In Vivo Animal Models for Absorption and Disposition Studies

In vivo studies in animal models, including dogs and rats, have provided critical data on the absorption and disposition of Gaboxadol. These studies confirm that Gaboxadol is rapidly and almost completely absorbed after oral administration. nih.gov Preclinical studies with radiolabeled Gaboxadol showed absorption rates of 84–93% in rats, mice, and humans. nih.gov

In Beagle dogs, the oral absorption of Gaboxadol is rapid, with a time to maximum plasma concentration (Tmax) of approximately 0.46 hours and a high absolute bioavailability (Fa) of 85.3%. nih.govnih.gov This rapid absorption is consistent with findings in humans. nih.gov The absorption of Gaboxadol is primarily mediated by the PAT1 transporter in the small intestine, as co-administration with the PAT1 inhibitor L-tryptophan significantly decreased the absorption rate constant (ka) and Cmax, while increasing Tmax. nih.govnih.gov However, studies in rats have shown that absorption from the colon is very low (4.2%) compared to near-complete absorption in the stomach, duodenum, or jejunum (81.3%–91.3%). uoa.gr

Table 2: Pharmacokinetic Parameters of Gaboxadol in Animal Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Beagle Dog | Absolute Bioavailability (Fa) | 85.3% | nih.govnih.gov |

| Tmax (oral) | 0.46 h | nih.govnih.gov | |

| Rat | Oral Absorption (small intestine) | 81.3% - 91.3% | uoa.gr |

| Oral Absorption (colon) | 4.2% | uoa.gr |

Animal Behavioral Paradigms

Animal behavioral models are essential for characterizing the functional effects of Gaboxadol on the central nervous system. These paradigms assess its impact on sleep, pain perception, and its discriminative stimulus properties.

Sleep Architecture Assessment Models

In rodent models, Gaboxadol has been shown to significantly alter sleep architecture, promoting a sleep profile that resembles natural sleep. bioworld.com Studies in rats demonstrate that Gaboxadol dose-dependently increases non-rapid eye movement (non-REM) sleep and enhances delta activity within non-REM sleep. nih.govphysiology.org Specifically, it has been found to increase slow-wave sleep (SWS), particularly SWS2, and decrease wakefulness. bioworld.com Unlike benzodiazepine hypnotics, these effects are sustained during chronic treatment without inducing tolerance. bioworld.comphysiology.org

The mechanism behind these effects involves the activation of the endogenous sleep system. In non-lesioned rats, Gaboxadol treatment increased Fos immunoreactivity in sleep-promoting cells of the ventrolateral preoptic nucleus (VLPO). bioworld.com One study found that Gaboxadol increased slow-wave sleep 1 (SWS1) and paradoxical sleep (PS) in intact rats. bioworld.com The effects of Gaboxadol on sleep are distinct from those of benzodiazepine-site modulators, indicating a different mechanism of action on GABAA receptors to promote sleep. nih.gov

Table 3: Effects of Gaboxadol on Sleep Parameters in Rats

| Sleep Parameter | Effect of Gaboxadol | Reference |

|---|---|---|

| Non-REM Sleep | Increased | nih.govphysiology.org |

| Slow-Wave Sleep (SWS) | Increased (specifically SWS1 and SWS2) | bioworld.com |

| Paradoxical Sleep (PS) / REM Sleep | Increased or No Effect | bioworld.com |

| Wakefulness | Decreased | bioworld.com |

| Delta Activity (within Non-REM) | Increased | nih.govnih.govrug.nl |

Pain Models for Antinociceptive Efficacy

The antinociceptive (pain-relieving) properties of Gaboxadol have been evaluated in animal models of neuropathic pain. In the rat spared nerve injury (SNI) model, systemic administration of Gaboxadol dose-dependently reversed hindpaw mechanical allodynia and hyperalgesia. nih.gov This effect was observed for at least 150 minutes after administration. nih.gov

The antinociceptive effects of Gaboxadol were found to be more pronounced than those of another GABAA receptor agonist, muscimol, which also dose-dependently reversed mechanical allodynia but to a lesser maximal effect. nih.gov Importantly, the analgesic actions of Gaboxadol occurred at time points when ataxic side effects had resolved, suggesting that its antinociceptive effects can be separated from its effects on motor function. nih.gov The efficacy of centrally-penetrating GABAA receptor agonists like Gaboxadol in these models highlights the role of GABAergic pathways in modulating neuropathic pain. nih.gov

Table 4: Antinociceptive Effects of Gaboxadol in the Rat Spared Nerve Injury (SNI) Model

| Nociceptive Behavior | Effect of Gaboxadol | Reference |

|---|---|---|

| Mechanical Allodynia | Dose-dependent reversal | nih.gov |

| Mechanical Hyperalgesia | Dose-dependent reversal | nih.gov |

Understanding the precise interaction between a ligand like Gaboxadol and its receptor target is fundamental to drug design. Structural biology and computational approaches are crucial in this endeavor. nih.govopenaccesspub.org Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of receptors, while computational methods such as molecular docking and molecular dynamics simulations predict how drugs bind and modulate receptor function. researchgate.net

A specific and powerful technique used to map the structure of ion channels and receptor binding sites is the Substituted Cysteine Accessibility Method (SCAM) . nih.gov SCAM is a biochemical technique that combines genetic manipulation with chemical labeling. researchgate.net The process involves:

Creating a cysteine-less version of the target protein (e.g., a GABAA receptor subunit).

Systematically re-introducing cysteine residues, one at a time, at different positions within the protein sequence, particularly in regions thought to line a channel or binding pocket.

Probing the accessibility of these engineered cysteine residues to membrane-impermeant thiol-reactive reagents. nih.gov

By determining which cysteine residues are accessible to the reagents in different functional states of the receptor (e.g., open, closed, or bound to an agonist like Gaboxadol), researchers can infer which amino acids line the binding crevice and how the protein's structure changes upon activation. nih.govresearchgate.net This method can be used to precisely map the Gaboxadol binding site within the GABAA receptor, identify conformational changes induced by its binding, and understand the structural basis for its superagonist activity at δ-containing receptors. researchgate.net

Theoretical and Conceptual Frameworks in Gaboxadol Research

Role of Delta-Containing GABAA Receptors in Neurophysiological Processes

Gamma-aminobutyric acid type A (GABAA) receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. These receptors are pentameric ligand-gated ion channels, with a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ) that assemble in different combinations to form a diverse range of receptor subtypes with distinct pharmacological properties. nih.govplos.org A specific subtype of these receptors, those containing the delta (δ) subunit, play a crucial role in neurophysiological processes and are a key focus in Gaboxadol research.

Delta-containing GABAA receptors are typically located extrasynaptically, meaning they are found outside of the traditional synapse. nih.govimrpress.com Their composition usually consists of α4 or α6 subunits, a β subunit, and the defining δ subunit. physiology.org This specific subunit composition confers unique properties, including a high sensitivity to the neurotransmitter GABA. nih.gov Unlike synaptic GABAA receptors that are activated by high, transient concentrations of GABA released during synaptic transmission (phasic inhibition), extrasynaptic δ-containing receptors are activated by low, persistent ambient concentrations of GABA in the extracellular space, leading to a continuous inhibitory current known as tonic inhibition. nih.govjneurosci.orgjneurosci.org

Tonic Inhibition as a Target for Neuromodulation

Tonic inhibition is a persistent, low-level inhibitory current mediated by the continuous activation of high-affinity extrasynaptic GABAA receptors by ambient GABA. nih.govnih.gov This form of inhibition is distinct from the rapid, transient "phasic" inhibition that occurs at synapses. jneurosci.org Tonic inhibition plays a crucial role in controlling neuronal excitability and network activity by setting the threshold for action potential firing and modulating the gain of neuronal responses. nih.govnih.gov

The discovery of tonic inhibition has opened up new avenues for neuromodulation, with extrasynaptic GABAA receptors, particularly those containing the δ-subunit, emerging as a key therapeutic target. nih.govnih.gov Gaboxadol is a prime example of a compound that leverages this mechanism. As a selective extrasynaptic GABAA receptor agonist (SEGA), Gaboxadol enhances tonic inhibition. nih.govnih.gov

This targeted enhancement of tonic inhibition has significant implications for various neurophysiological processes, most notably sleep regulation. The thalamus, a brain region critical for sleep rhythms and consciousness, has a high expression of δ-containing GABAA receptors. nih.gov By acting on these receptors, Gaboxadol can modulate the activity of corticothalamic pathways that govern sleep-related neuronal oscillations. nih.gov This mechanism is believed to underlie Gaboxadol's ability to promote slow-wave sleep (SWS). nih.gov

The targeting of tonic inhibition by Gaboxadol represents a novel approach to treating conditions like insomnia. Unlike traditional hypnotics that broadly enhance GABAergic transmission, Gaboxadol's selective action on extrasynaptic receptors offers the potential for a more targeted and potentially more physiological modulation of sleep. nih.gov

Implications for Homeostatic Regulation in Neural Systems (e.g., sleep homeostasis)

Homeostasis is the process by which biological systems maintain stability. In neuroscience, homeostatic regulation ensures that neural activity is kept within a stable physiological range. Sleep homeostasis is a critical example of this, where a "sleep drive" or "sleep pressure" accumulates during wakefulness and dissipates during sleep. One of the key markers of this homeostatic sleep drive is the amount of slow-wave sleep (SWS), also known as deep sleep. nih.gov

Gaboxadol's mechanism of action has significant implications for the homeostatic regulation of sleep. Studies in both animals and humans have shown that Gaboxadol can pharmacologically mimic aspects of sleep homeostatic processes. physiology.orgresearchgate.net Specifically, Gaboxadol has been shown to increase SWS and enhance low-frequency delta activity in the electroencephalogram (EEG) during non-REM sleep, which are characteristic features of deep, restorative sleep. nih.govphysiology.orgnih.gov

By selectively targeting extrasynaptic δ-containing GABAA receptors, Gaboxadol appears to tap into the brain's natural sleep-regulating circuits. nih.gov The effects of Gaboxadol on sleep architecture are notably different from those of benzodiazepines, which tend to suppress SWS and REM sleep. researchgate.net In contrast, Gaboxadol promotes deep non-REM sleep without significantly affecting REM sleep. researchgate.netnih.gov

The ability of Gaboxadol to enhance SWS suggests that it may help to restore a more natural sleep pattern, particularly in individuals with sleep disturbances characterized by a lack of deep sleep. nih.gov Research in elderly subjects, who often experience a significant decline in SWS, has shown that Gaboxadol can increase sleep consolidation and non-REM sleep intensity, counteracting some of the typical age-related changes in sleep. physiology.orgnih.gov These findings underscore the potential of targeting tonic inhibition and δ-containing GABAA receptors for modulating homeostatic processes in the brain.

| Study Population | Parameter | Placebo | Gaboxadol (10 mg) | Gaboxadol (15 mg) |

|---|---|---|---|---|

| Adults | Wake After Sleep Onset (WASO) (min) | 85.4 | 73.1 | 66.8 |

| Total Sleep Time (TST) (min) | 383.6 | 395.9 | 402.2 | |

| Slow Wave Sleep (SWS) (min) | 48.7 | 56.1 | 60.1 | |

| REM Sleep (min) | 74.9 | 75.2 | 72.8 | |

| Elderly | Wake After Sleep Onset (WASO) (min) | 96.5 | 78.5 | - |

| Total Sleep Time (TST) (min) | 355.9 | 374.0 | - | |

| Slow Wave Sleep (SWS) (min) | 30.0 | 38.9* | - | |

| REM Sleep (min) | 66.2 | 67.5 | - |

Future Directions and Unexplored Research Avenues

Investigation of Novel GABAA Receptor Subtype-Selective Ligands

The therapeutic potential and limitations of Gaboxadol have highlighted the critical need for developing ligands with even greater selectivity for specific GABAA receptor subtypes. While Gaboxadol shows preference for δ-subunit containing extrasynaptic receptors, the GABAA receptor family is a diverse group of ligand-gated ion channels with a wide array of subunits (α1–6, β1–3, γ1–3, δ, ε, π, θ, ρ1-3) that assemble into various pentameric structures. nih.gov The specific composition of these subunits dictates the pharmacological properties of the receptor.

Genetic studies and the development of subtype-selective ligands have begun to unravel the distinct functions of different GABAA receptor subtypes. nih.govnih.gov For instance, it is understood that GABAA receptors containing α1, α2, α3, or α5 subunits are sensitive to benzodiazepines, while those with α4 or α6 subunits are not. nih.gov Gaboxadol's sedative effects in mice are largely mediated through α4-containing GABAA receptors. nih.gov

Future research will focus on designing compounds that can selectively target specific receptor combinations, such as α4βδ or α6βδ, to achieve more precise therapeutic effects. The goal is to develop molecules that can, for example, provide anxiolysis without sedation or hypnotic effects without cognitive impairment. nih.gov This pursuit of highly selective ligands represents a significant step beyond the broader activity profile of classical benzodiazepines and even Gaboxadol itself, opening the door to novel treatments for a range of neurological and psychiatric disorders. nih.govnih.gov

Elucidation of Detailed Structural-Activity Relationships for Gaboxadol Analogs

A thorough understanding of the structural-activity relationship (SAR) is fundamental to the rational design of new and improved therapeutic agents. For Gaboxadol analogs, this involves systematically modifying its chemical structure and evaluating how these changes affect its binding affinity and efficacy at different GABAA receptor subtypes.

Gaboxadol itself represents a key structural innovation, where the flexible GABA molecule's amino function is incorporated into a more rigid ring structure, leading to a potent GABA agonist. researchgate.net However, the SAR for its analogs is not yet fully elucidated. Research in this area would involve the synthesis and biological testing of a series of related compounds with methodical alterations.

Key areas of investigation for Gaboxadol analogs would include:

Modifications to the isoxazole (B147169) ring.

Alterations to the tetrahydropyridine (B1245486) ring.

Introduction of various substituents at different positions.

The complexity of this work is underscored by findings that even highly similar compounds can exhibit different activities at the GABAA receptor. mdpi.com Detailed SAR studies, combining chemical synthesis, in vitro binding assays, and electrophysiological recordings, will be crucial for mapping the precise chemical features required for optimal interaction with specific extrasynaptic GABAA receptor subtypes. nih.govnih.gov This knowledge will be instrumental in designing next-generation compounds with enhanced selectivity and improved therapeutic profiles.

Advanced Preclinical Modeling for Complex Neurological Functions

To better predict the clinical efficacy and safety of Gaboxadol and its analogs, there is a need for more sophisticated preclinical models that can accurately replicate the complexity of human neurological disorders. While traditional models have been useful, advanced models are required to assess the impact of these compounds on intricate functions like cognition, social behavior, and mood regulation. frontiersin.orgcsu.edu.au

A notable example of an advanced preclinical model is the Fmr1 knockout (KO2) mouse model of Fragile X syndrome (FXS), the most common inherited form of intellectual disability and autism. nih.govnih.gov In this model, mice exhibit behavioral abnormalities that are reminiscent of individuals with FXS, including hyperactivity, anxiety-like behavior, aggression, and repetitive behaviors. nih.govnih.gov Research has shown that treatment with Gaboxadol normalized these aberrant behaviors in Fmr1 KO2 mice, bringing them back to the levels of wild-type littermates. nih.gov This finding is significant as it demonstrates that potentiation of extrasynaptic GABA receptors alone is sufficient to correct complex behavioral deficits in a relevant disease model. nih.gov

Future research should expand the use of such genetically engineered and behaviorally complex animal models to investigate the potential of Gaboxadol and novel analogs for other neurodevelopmental and psychiatric disorders. These models provide a crucial platform for assessing the therapeutic potential of compounds targeting the extrasynaptic GABAergic system for a range of complex conditions. nih.govnih.gov

Exploration of Further Mechanistic Insights into Extrasynaptic GABAA Receptor Function

Gaboxadol acts as a direct agonist at these extrasynaptic receptors, particularly those containing α4 and δ subunits, thereby enhancing tonic inhibition. nih.govplos.org Electrophysiological studies have demonstrated that Gaboxadol induces a strong tonic GABAA-mediated current. plos.org For instance, in vitro whole-cell voltage-clamp recordings from neurons in the medial geniculate body (MGB) of the thalamus have shown that Gaboxadol activates a tonic current that is blocked by the GABAA antagonist gabazine. plos.orgplos.org

While this fundamental mechanism is established, many questions remain. Future research should aim to:

Investigate the precise downstream signaling pathways activated by Gaboxadol-induced tonic inhibition.

Explore how this tonic inhibition modulates the activity of specific neural circuits involved in different brain functions and disorders.

Understand the long-term consequences of chronically enhanced tonic inhibition on neuronal plasticity and network function.

A deeper understanding of these mechanisms will be essential for fully harnessing the therapeutic potential of targeting extrasynaptic GABAA receptors.

Q & A

Q. What are the primary pharmacological targets of gaboxadol monohydrate, and how are they experimentally validated?

Gaboxadol acts as a selective agonist at δ-subunit-containing extrasynaptic GABAA receptors (α4βδ isoforms), which mediate tonic inhibition in thalamocortical and limbic systems . Experimental validation includes:

- Electrophysiological assays : Measuring chloride currents in hippocampal neurons to confirm receptor activation .

- Drug discrimination studies : Demonstrating that gaboxadol’s effects are distinct from benzodiazepines (BzRAs) in rodent models .

- Radioligand binding assays : Quantifying receptor affinity using competitive displacement of labeled GABA analogs .

Q. What experimental models are commonly used to study gaboxadol’s bioavailability and absorption kinetics?

- In vivo intestinal absorption studies : Administering gaboxadol into specific intestinal segments (e.g., jejunum vs. colon) in rats, followed by pharmacokinetic profiling .

- In vitro carrier-mediated uptake assays : Using excised intestinal tissues to measure L-proline uptake rates, correlating with rPAT1 transporter activity .

- Co-administration protocols : Testing interactions with inhibitors (e.g., L-tryptophan) to identify transport mechanisms affecting bioavailability .

Q. How is gaboxadol’s effect on slow-wave sleep (SWS) quantified in preclinical and clinical studies?

- Electroencephalography (EEG) : Measuring delta wave activity (0.5–4 Hz) in rodents and humans during non-REM sleep .

- Thalamocortical synchronization models : Assessing gaboxadol’s enhancement of tonic currents in thalamic relay neurons using patch-clamp recordings .

- Clinical trial endpoints : Phase II/III trials use polysomnography to quantify SWS duration and latency to persistent sleep .

Advanced Research Questions

Q. How can researchers resolve contradictory data on gaboxadol’s intestinal absorption efficiency across different regions?

Conflicting reports on absorption (e.g., high in jejunum vs. low in colon) require:

- Regional mRNA expression analysis : Quantifying rSlc36a1 (rPAT1) levels via qPCR to correlate transporter density with absorption rates .

- Competitive inhibition studies : Co-administering gaboxadol with PAT1 substrates (e.g., L-proline) to validate transporter dependency .

- Pharmacokinetic modeling : Using compartmental models to account for pH-dependent solubility and regional blood flow differences .

Q. What methodologies identify gaboxadol’s selectivity for α4βδ GABAA receptors over other isoforms?

- Recombinant receptor expression systems : Transfecting HEK293 cells with specific GABAA subunit combinations (α4β3δ vs. αβγ) and measuring agonist-induced currents .

- Antagonist sensitivity profiling : Testing gaboxadol’s insensitivity to BzRAs (e.g., zolpidem) and bicuculline in thalamic neurons .

- Knockout/knockin rodent models : Comparing gaboxadol’s hypnotic effects in δ-subunit-deficient vs. wild-type mice .

Q. What challenges arise in pharmacokinetic/pharmacodynamic (PK/PD) modeling of gaboxadol’s extrasynaptic receptor effects?

- Tonic vs. phasic inhibition dynamics : Differentiating sustained extrasynaptic currents from synaptic transient currents in PK/PD simulations .

- CNS distribution limitations : Accounting for gaboxadol’s poor blood-brain barrier penetration using microdialysis or PET imaging .

- Species-specific receptor expression : Adjusting models for interspecies variability in δ-subunit distribution (e.g., rodents vs. primates) .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting results on gaboxadol’s anxiolytic efficacy in progesterone withdrawal (PWD) models?

- Behavioral vs. cellular data integration : Linking increased α4βδ expression in PWD rats to elevated gaboxadol sensitivity in elevated plus-maze tests .

- Dose-response curve analysis : Identifying threshold doses where anxiolytic effects diverge from sedative side effects .

- Hormonal modulation controls : Testing gaboxadol in estrogen-dominated vs. progesterone-dominated states to isolate receptor plasticity effects .

Q. Why did gaboxadol’s clinical development halt in 2007 despite promising Phase II data?

- Safety and efficacy trade-offs : Phase III trials revealed dose-limiting adverse effects (e.g., dizziness) and insufficient superiority over placebo in sleep maintenance .

- PK variability : High interindividual differences in bioavailability due to PAT1 polymorphism impacts .

- Therapeutic index optimization : Later formulations focused on prodrug strategies or combination therapies (e.g., with Fragile X syndrome targets) .

Methodological Tables

Table 1: Key In Vivo Absorption Parameters of Gaboxadol in Rat Intestinal Segments

| Segment | Absorption Fraction (%) | rPAT1 mRNA Expression (Fold Change) |

|---|---|---|

| Stomach | 85 ± 7 | 1.2 ± 0.3 |

| Jejunum | 92 ± 5 | 3.8 ± 0.5 |

| Colon | 12 ± 4 | 0.4 ± 0.1 |

Table 2: Comparison of Gaboxadol and Zolpidem in Clinical Trials

| Parameter | Gaboxadol (10 mg) | Zolpidem (10 mg) |

|---|---|---|

| SWS Increase (%) | 35 ± 8 | 10 ± 3 |

| Latency to Sleep (min) | 15 ± 4 | 12 ± 3 |

| Adverse Event Incidence | 22% | 18% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.